Zinc ammonium nitrite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc ammonium nitrite appears as a white powder. Combustible and readily ignited. Easily ignites if contaminated with combustible materials. May explode under exposure to heat or fire. Produces toxic oxides of nitrogen during combustion.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

1.1 Photocatalytic Removal of Nitrites and Ammonia

A significant application of zinc ammonium nitrite is in the photocatalytic removal of nitrites and ammonia from wastewater. The compound can be utilized as part of hybrid catalysts that enhance the degradation of these pollutants under UV-visible light. For instance, zinc ferrite combined with activated carbon has shown an average removal ratio of 92.7% for nitrite and 64.3% for ammonia under anaerobic conditions, demonstrating its effectiveness in treating contaminated water .

Case Study: Zinc Ferrite/Activated Carbon Catalyst

- Objective: To remove nitrite and ammonia simultaneously.

- Methodology: The ZnFe2O4/AC catalyst was tested under UV irradiation.

- Results:

- Nitrite removal: 92.7%

- Ammonia removal: 64.3%

- Conclusion: The catalyst effectively mimics natural denitrification processes, showcasing the potential for this compound in environmental remediation.

Energy Applications

2.1 Zinc-Nitrite Battery Systems

This compound has been explored in the development of zinc-nitrite batteries, which serve as both energy storage and pollutant degradation systems. These batteries can convert nitrites into ammonia while generating electricity, making them a dual-purpose technology.

Case Study: Zn-Nitrite Battery

- Objective: To create an electrocatalytic system for ammonia synthesis.

- Methodology: Utilized carbon-doped cobalt oxide nanotubes as catalysts.

- Results:

- Faradaic efficiency for NH3 production: nearly 100%

- Power density: 6.03 mW cm−2

- Conclusion: This system not only addresses energy needs but also provides a sustainable method for treating wastewater by converting toxic nitrites into valuable ammonia .

Chemical Synthesis

3.1 Ammonium Nitrate Composition

This compound is also used in the formulation of ammonium nitrate compositions to improve detonation velocity and prevent caking in explosives . This application highlights its significance in the field of materials science and explosives engineering.

| Application | Description | Results |

|---|---|---|

| Photocatalytic Treatment | Removal of nitrites and ammonia | Up to 92.7% removal efficiency |

| Energy Storage | Zinc-nitrite battery system | Power density: 6.03 mW cm−2; NH3 FE: nearly 100% |

| Explosives Engineering | Ammonium nitrate formulations | Improved detonation velocity |

Analyse Chemischer Reaktionen

Thermal Decomposition

At elevated temperatures (>150∘C), zinc ammonium nitrite undergoes rapid exothermic decomposition. Key pathways include:

Zn(NH4)(NO2)3ΔZnO+N2+2H2O+NOx (NO, NO2)

-

Products : Nitrogen gas (N2), zinc oxide (ZnO), and water dominate, with minor nitrogen oxides (NOx) .

-

Mechanism : The nitrite (NO2−) ion decomposes via autocatalytic pathways, releasing N2 and oxidizing zinc .

Table 1: Thermal decomposition products

| Condition | Major Products | Minor Products | Catalysts Observed |

|---|---|---|---|

| 150∘C | N2, ZnO | NO, H2O | Chloride ions |

Aqueous Reactions

In water, this compound dissociates into Zn2+, NH4+, and NO2−. Key reactions include:

Complexation with Ammonia

Zn2+ reacts with aqueous ammonia to form tetraamminezinc complexes:

Zn2++4NH3→[Zn(NH3)4]2+

This reaction is pH-dependent and reversible .

Redox Activity

Nitrite ions (NO2−) exhibit dual redox behavior:

-

Acidic conditions : Disproportionates to NO and NO3−:

3NO2−+2H+→2NO+NO3−+H2O -

Basic conditions : Acts as a reducing agent, converting to NH3 in the presence of zinc .

Electrochemical Behavior

In a Zn–nitrite battery configuration, NO2− is reduced to ammonia (NH3) while zinc is oxidized:

Cathode :

NO2−+5H2O+6e−→NH3+7OH−

Anode :

Zn→Zn2++2e−

This system achieves a faradaic efficiency of ~95% for NH3 production .

Eigenschaften

CAS-Nummer |

63885-01-8 |

|---|---|

Molekularformel |

H4N4O6Zn |

Molekulargewicht |

221.4 g/mol |

IUPAC-Name |

zinc;azane;nitrous acid;dinitrite |

InChI |

InChI=1S/3HNO2.H3N.Zn/c3*2-1-3;;/h3*(H,2,3);1H3;/q;;;;+2/p-2 |

InChI-Schlüssel |

SMQJHBUEWYEDCH-UHFFFAOYSA-L |

SMILES |

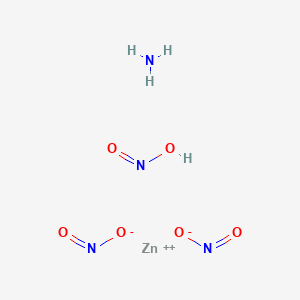

N.N(=O)O.N(=O)[O-].N(=O)[O-].[Zn+2] |

Kanonische SMILES |

N.N(=O)O.N(=O)[O-].N(=O)[O-].[Zn+2] |

Key on ui other cas no. |

63885-01-8 |

Physikalische Beschreibung |

Zinc ammonium nitrite appears as a white powder. Combustible and readily ignited. Easily ignites if contaminated with combustible materials. May explode under exposure to heat or fire. Produces toxic oxides of nitrogen during combustion. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.